molecular formula C7H16N2O B13272663 4-(1-Aminoethyl)piperidin-4-OL

4-(1-Aminoethyl)piperidin-4-OL

Cat. No.: B13272663
M. Wt: 144.21 g/mol
InChI Key: IYASVURUPQYBFK-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)piperidin-4-OL is a chemical compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoethyl)piperidin-4-OL typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes using metal-based catalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)piperidin-4-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(1-Aminoethyl)piperidin-4-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)piperidin-4-OL involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, forming strong salt-bridge interactions with the receptor sites . This interaction can modulate the activity of the receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of 4-(1-Aminoethyl)piperidin-4-OL, widely used in organic synthesis.

    Piperidin-4-ol: A related compound with similar structural features but different functional groups.

    N-acylpiperidine: Another derivative with distinct biological activities.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a ligand for receptors and its versatility in chemical reactions make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

4-(1-aminoethyl)piperidin-4-ol

InChI

InChI=1S/C7H16N2O/c1-6(8)7(10)2-4-9-5-3-7/h6,9-10H,2-5,8H2,1H3

InChI Key

IYASVURUPQYBFK-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCNCC1)O)N

Origin of Product

United States

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